molecular formula C9H9FO B6205756 4-ethyl-3-fluorobenzaldehyde CAS No. 1289005-83-9

4-ethyl-3-fluorobenzaldehyde

Cat. No. B6205756
CAS RN: 1289005-83-9
M. Wt: 152.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-3-fluorobenzaldehyde, also known as 4-EFB, is a fluorinated aldehyde which is used in a variety of scientific applications. It is classified as a volatile organic compound (VOC) and is composed of a benzene ring with an ethyl and fluorine substituent. 4-EFB is a colorless liquid with a pleasant odor and is soluble in water, ethanol, and other organic solvents. 4-EFB has a variety of applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

4-ethyl-3-fluorobenzaldehyde has a variety of applications in scientific research. It is used as a reagent in organic synthesis and can be used to prepare fluorinated compounds and polymers. 4-ethyl-3-fluorobenzaldehyde is also used in the synthesis of pharmaceuticals and agrochemicals, and in the synthesis of building blocks for materials science. In addition, 4-ethyl-3-fluorobenzaldehyde is used as a catalyst in the synthesis of polymers and in the synthesis of other organofluorine compounds.

Mechanism of Action

The mechanism of action of 4-ethyl-3-fluorobenzaldehyde is not fully understood, but it is believed to act as a Lewis acid catalyst in the reaction of 4-ethylbenzaldehyde and hydrogen fluoride. It is thought that 4-ethyl-3-fluorobenzaldehyde acts as a proton acceptor, which helps to facilitate the reaction. Additionally, 4-ethyl-3-fluorobenzaldehyde may act as an electron donor, which helps to stabilize the reaction intermediate and promotes the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ethyl-3-fluorobenzaldehyde are not well understood. However, it is believed that 4-ethyl-3-fluorobenzaldehyde may have some toxic effects on humans and animals. In particular, 4-ethyl-3-fluorobenzaldehyde may be a skin and eye irritant, and may cause respiratory irritation. Additionally, 4-ethyl-3-fluorobenzaldehyde has been found to be toxic to aquatic organisms and may have an adverse effect on the environment.

Advantages and Limitations for Lab Experiments

The use of 4-ethyl-3-fluorobenzaldehyde in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent and is easy to use in organic synthesis. Additionally, 4-ethyl-3-fluorobenzaldehyde is a relatively stable compound and has a relatively low toxicity.
However, there are also some limitations to the use of 4-ethyl-3-fluorobenzaldehyde in laboratory experiments. 4-ethyl-3-fluorobenzaldehyde is a volatile organic compound, which means that it can be easily released into the environment. Additionally, 4-ethyl-3-fluorobenzaldehyde has a relatively low solubility in water, which can limit its use in certain applications.

Future Directions

There are a number of potential future directions for 4-ethyl-3-fluorobenzaldehyde. It could be used in the synthesis of more complex organofluorine compounds, such as pharmaceuticals and agrochemicals. Additionally, 4-ethyl-3-fluorobenzaldehyde could be used in the synthesis of polymers, which could be used in a variety of applications. Furthermore, 4-ethyl-3-fluorobenzaldehyde could be used in the development of new materials for use in a variety of industries. Finally, 4-ethyl-3-fluorobenzaldehyde could be used in the development of new catalysts for organic synthesis.

Synthesis Methods

4-ethyl-3-fluorobenzaldehyde is synthesized by the reaction of 4-ethylbenzaldehyde and hydrogen fluoride in the presence of a Lewis acid catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of 50-100°C. The reaction is usually completed within a few hours and yields 4-ethyl-3-fluorobenzaldehyde in a high yield of 90-95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethyl-3-fluorobenzaldehyde involves the introduction of an ethyl group and a fluorine atom onto a benzene ring, followed by oxidation of the resulting aldehyde.", "Starting Materials": [ "Benzene", "Ethyl bromide", "Fluorine gas", "Sodium metal", "Sulfuric acid", "Sodium hydroxide", "Potassium permanganate" ], "Reaction": [ "Benzene is first treated with ethyl bromide in the presence of sodium metal and sulfuric acid to yield ethylbenzene.", "Ethylbenzene is then reacted with fluorine gas in the presence of a catalyst to yield 4-ethyl-3-fluorotoluene.", "4-ethyl-3-fluorotoluene is oxidized using potassium permanganate in the presence of sodium hydroxide to yield 4-ethyl-3-fluorobenzaldehyde." ] }

CAS RN

1289005-83-9

Molecular Formula

C9H9FO

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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